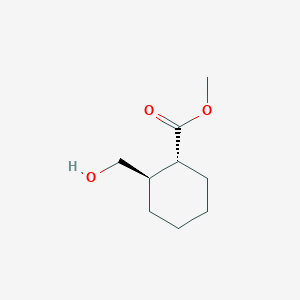
Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate
Descripción general
Descripción
“Methyl trans-2-hydroxymethylcyclohexane-1-carboxylate” is a chiral compound . Its CAS Number is 71550-80-6 and its molecular weight is 172.22 .
Molecular Structure Analysis
The IUPAC Name for this compound is methyl (1R,2R)-2-(hydroxymethyl)cyclohexanecarboxylate . The InChI Code is 1S/C9H16O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 172.22 . It should be stored at a temperature of 28 C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Evaluation
In the realm of organic synthesis and biological evaluation, the derivative of methyl trans-2-hydroxymethylcyclohexane-1-carboxylate has been used as a precursor in the synthesis of various compounds. For instance, cyclopropane derivatives have been synthesized and evaluated for their biological activities, such as enzyme inhibition in cytosolic carbonic anhydrase and acetylcholinesterase, both crucial in various neurological diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Organic Synthesis and Compound Formation
The compound has also played a role in the synthesis and study of cyclohexane derivatives, contributing to the understanding of chemical structures, isomer formations, and mass spectrometry profiles (Bekkum et al., 2010). Moreover, its involvement in solvent-free synthesis methodologies has demonstrated its utility in creating salen ligands and metal complexes, further expanding its application in organic synthesis and catalysis (Cívicos et al., 2017).
Luminescence and Pharmaceutical Research
In the context of luminescence studies, derivatives of methyl trans-2-hydroxymethylcyclohexane-1-carboxylate have been synthesized and their spectral luminescence properties investigated, providing insights into their potential applications in materials science and pharmaceuticals (Kozlov et al., 2010).
Catalysis and Material Science
The compound's derivatives have also been explored in the realm of organometallic chemistry for the creation of functionalized carbene ligands and their metal complexes, indicating potential applications in catalysis and material science (Glas, 2001).
Natural Products Synthesis
Furthermore, methyl trans-2-hydroxymethylcyclohexane-1-carboxylate derivatives have been used in the synthesis of natural products, highlighting their role in the creation of biologically active compounds and their potential pharmaceutical applications (Raw & Jang, 2000).
Safety And Hazards
Propiedades
IUPAC Name |
methyl (1R,2R)-2-(hydroxymethyl)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNXMMWIDJRYAG-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCC[C@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53471039 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



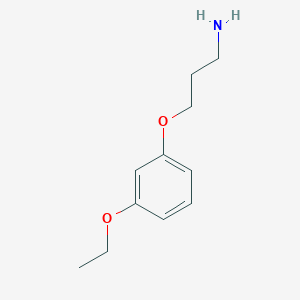
![2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine](/img/structure/B1395835.png)
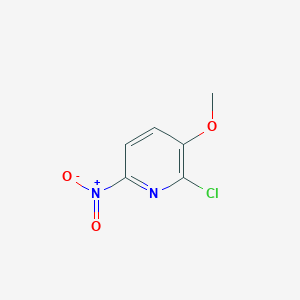
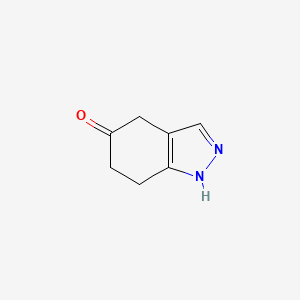
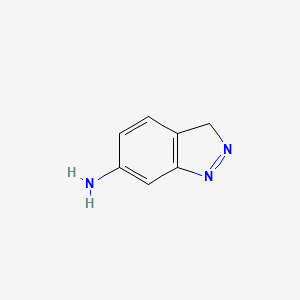


![1H-Pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1395845.png)
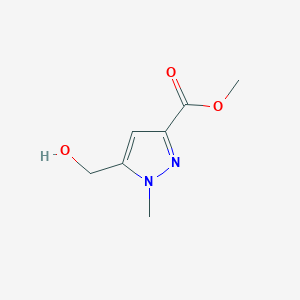

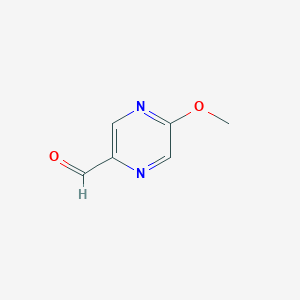
![3-[5-(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1395852.png)

